

synonyms for 1,2,3-Trifluoro-5-nitrobenzene

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Compound of Interest

Compound Name: 1,2,3-Trifluoro-5-nitrobenzene

Cat. No.: B1304204

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An In-depth Technical Guide to **1,2,3-Trifluoro-5-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trifluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, stemming from the presence of three electron-withdrawing fluorine atoms and a nitro group, make it a versatile building block for the synthesis of complex molecules. The strategic incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate the binding affinity of drug candidates. This guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and reactivity of **1,2,3-Trifluoro-5-nitrobenzene**, with a focus on its applications in drug development.

Nomenclature and Synonyms

The compound is most commonly known as **1,2,3-Trifluoro-5-nitrobenzene**. However, in literature and commercial listings, several synonyms are used interchangeably.

- 3,4,5-Trifluoronitrobenzene[1][2][3]
- 1-Nitro-3,4,5-trifluorobenzene[3][4]
- 5-Nitro-1,2,3-trifluorobenzene

- Benzene, 1,2,3-trifluoro-5-nitro-[1][3]
- Pibrentasvir Impurity 17[5]

CAS Number: 66684-58-0[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of **1,2,3-Trifluoro-5-nitrobenzene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₂ F ₃ NO ₂	[2]
Molecular Weight	177.08 g/mol	[2]
Appearance	Light yellow to yellow to orange clear liquid	[5]
Density	1.517 g/mL at 25 °C	[4][5]
Boiling Point	208.6±35.0 °C (Predicted)	[5]
Refractive Index	n _{20/D} 1.486	[4][5]
Flash Point	167 °F	[5]
Storage Temperature	Room Temperature, Sealed in dry	[5]
InChIKey	PTTUMBGORBMNBN-UHFFFAOYSA-N	[3]
SMILES	O=--INVALID-LINK--[O-]	[2]

Synthesis

A common synthetic route to **1,2,3-Trifluoro-5-nitrobenzene** involves the diazotization of 6-nitro-2,3,4-trifluoroaniline followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis of 3,4,5-Trifluoronitrobenzene

This procedure outlines the synthesis from 6-nitro-2,3,4-trifluoroaniline.

Materials:

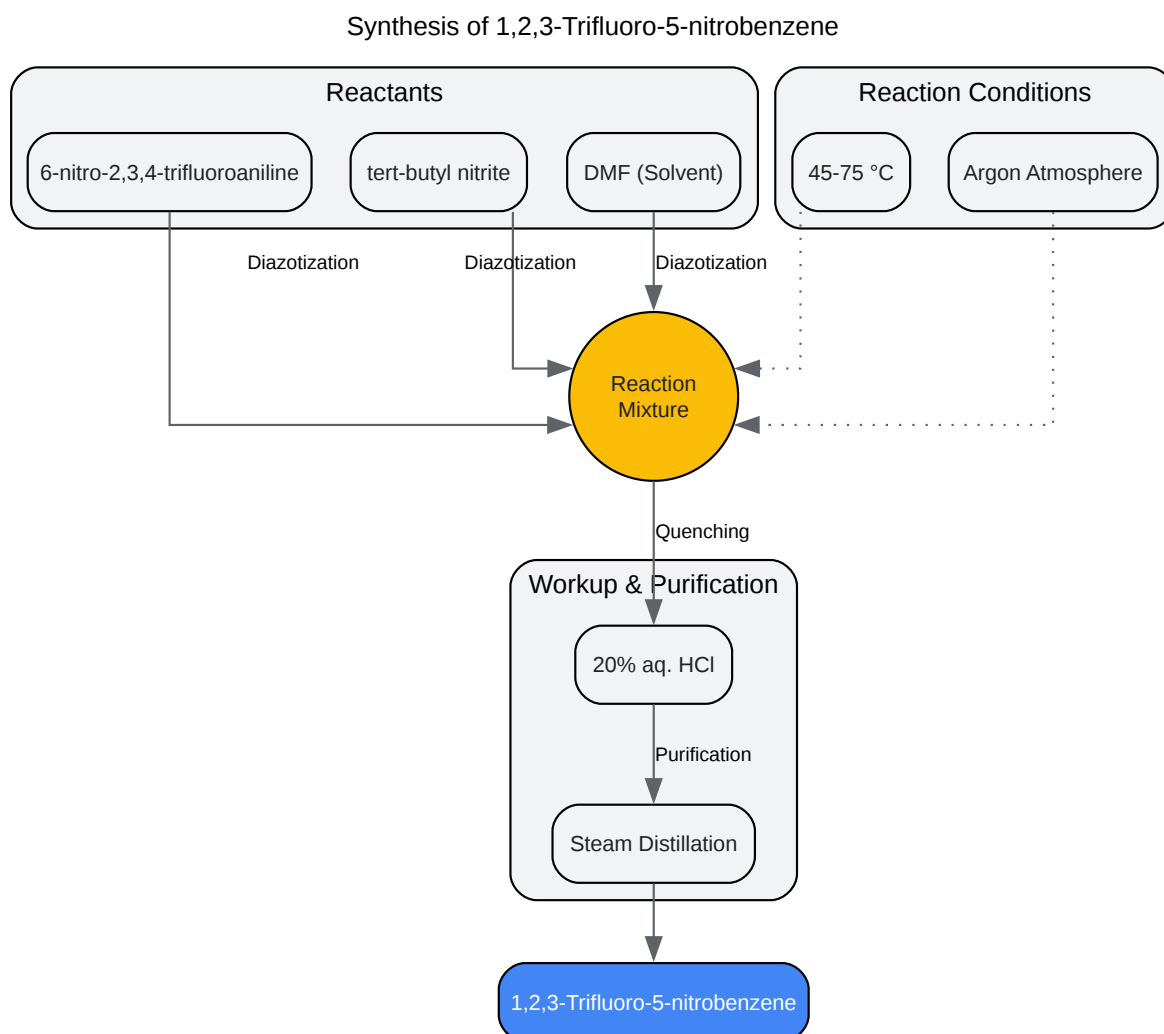
- 6-nitro-2,3,4-trifluoroaniline
- tert-butyl nitrite
- N,N-dimethylformamide (DMF)
- 20% aqueous hydrochloric acid (HCl)
- Argon gas

Procedure:

- A solution of tert-butyl nitrite (340 mL) in DMF (150 mL) is prepared.
- In a separate reaction vessel, a stirring solution of 6-nitro-2,3,4-trifluoroaniline (500 g) in DMF (1 L) is maintained at a temperature between 45-75 °C under an argon atmosphere.
- The tert-butyl nitrite solution is slowly added to the aniline solution over a period of 3 hours, maintaining the reaction temperature.
- After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature.
- The reaction mixture is then cooled and treated with 20% aqueous HCl (2 L).
- The resulting solution is subjected to steam distillation to yield 3,4,5-trifluoronitrobenzene as a yellow liquid, which is then separated from the distillate.

Yield: Approximately 289 g (62%).

Purity: Around 90% as determined by Gas Chromatography (GC).



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Caption: Workflow for the synthesis of **1,2,3-Trifluoro-5-nitrobenzene**.

Reactivity and Applications in Drug Development

The reactivity of **1,2,3-Trifluoro-5-nitrobenzene** is dominated by nucleophilic aromatic substitution (S_NAr). The strong electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles. In S_NAr reactions, a

nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluoride ion), proceeding through a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the formation of this intermediate.

The presence of three fluorine atoms offers the potential for sequential and regioselective substitution, allowing for the introduction of various functional groups. This makes **1,2,3-Trifluoro-5-nitrobenzene** a valuable precursor for the synthesis of diverse molecular scaffolds.

General Mechanism of Nucleophilic Aromatic Substitution


reactant [label=<

“

 **1,2,3-Trifluoro-5-nitrobenzene**];

nucleophile [label="Nu-"]; intermediate [label=<

“

 **Meisenheimer Complex (Resonance Stabilized)**];

product [label=<

“

 Substituted Product ,;

leaving_group [label="F-"];

reactant -> intermediate [label="+ Nu-\n(Rate-determining)"]; intermediate -> product [label="-F-\n(Fast)"]; product -> leaving_group [style=invis]; }

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